![molecular formula C15H22O2 B12322249 (5aS)-6,6,9abeta-Trimethyl-5,5aalpha,6,7,8,9,9a,9balpha-octahydronaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12322249.png)
(5aS)-6,6,9abeta-Trimethyl-5,5aalpha,6,7,8,9,9a,9balpha-octahydronaphtho[1,2-c]furan-3(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5aS)-6,6,9abeta-Trimethyl-5,5aalpha,6,7,8,9,9a,9balpha-octahydronaphtho[1,2-c]furan-3(1H)-one: is a complex organic compound characterized by its unique structure, which includes a furan ring fused with a naphthalene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5aS)-6,6,9abeta-Trimethyl-5,5aalpha,6,7,8,9,9a,9balpha-octahydronaphtho[1,2-c]furan-3(1H)-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule under acidic or basic conditions, followed by a series of functional group transformations to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5aS)-6,6,9abeta-Trimethyl-5,5aalpha,6,7,8,9,9a,9balpha-octahydronaphtho[1,2-c]furan-3(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine or bromine) and alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5aS)-6,6,9abeta-Trimethyl-5,5aalpha,6,7,8,9,9a,9balpha-octahydronaphtho[1,2-c]furan-3(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets, such as enzymes or receptors, to understand its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its efficacy and safety in treating various diseases, such as cancer or infectious diseases.
Industry
In industry, this compound is used in the development of new materials, such as polymers or coatings. Its unique chemical properties make it suitable for applications requiring specific mechanical or chemical characteristics.
Propriétés
IUPAC Name |
6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)11-9-17-13(16)10(11)5-6-12(14)15/h5,11-12H,4,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUMRNRVJNFLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC=C3C2COC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]-(9CI)](/img/structure/B12322176.png)
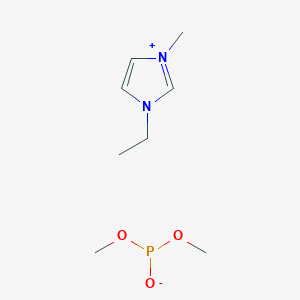

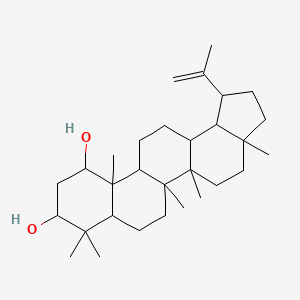
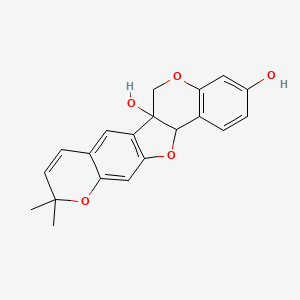




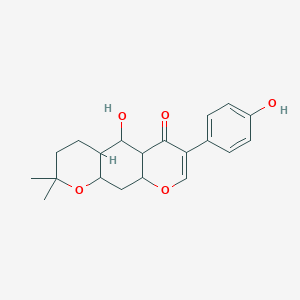
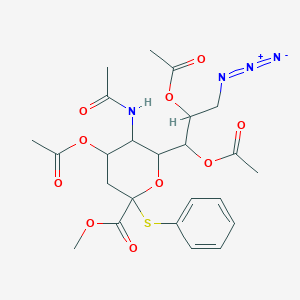
![1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B12322257.png)
